molecular formula C14H16ClN B3143502 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride CAS No. 5267-48-1

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride

Cat. No.: B3143502
CAS No.: 5267-48-1
M. Wt: 233.73
InChI Key: NDFHIOAWQHPWSW-UHFFFAOYSA-N
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Description

The compound “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” has a linear formula of C8H13ClN2 and a molecular weight of 172.659 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

While specific synthesis methods for “1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, hydrazine-coupled pyrazole derivatives have been successfully synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” are not well-documented. The compound has a molecular weight of 172.659 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study detailed the development of a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, emphasizing the importance of solubilizing groups and the compound's efficacy in pre-clinical tests (Harrison et al., 2001).

Modulation of Sigma-1 Receptor

Research on SKF83959 and its analogs, including compounds with similar structural motifs to "1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride," indicated significant allosteric modulation of the sigma-1 receptor, suggesting applications in neuroprotection and the modulation of spontaneous glutamate release (Guo et al., 2013).

Coordination Chemistry and Luminescence

A study on phenylmercury(II) complexes highlighted the impact of ligand frameworks on coordination environments and properties, including luminescence, which could be relevant for materials science and sensing applications (Rajput et al., 2015).

Antitumor Activity

Investigations into tertiary aminoalkanol hydrochlorides derived from structural analogs have explored their potential antitumor activities, demonstrating the broad applicability of these compounds in medicinal chemistry (Isakhanyan et al., 2016).

Anticonvulsant Properties

Research into thiadiazole anticonvulsants, including studies on structural analogs, provides insights into stereochemical bases for activity, which could inform the design and development of new therapeutic agents (Camerman et al., 2005).

Mechanism of Action

Target of Action

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride, also known as 3-Methylmethcathinone (3-MMC), is a designer drug from the substituted cathinone family . The primary targets of 3-MMC are monoamine transporters, where it potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .

Mode of Action

The compound interacts with its targets by acting as a substrate for monoamine transporters. It inhibits the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This results in prolonged signal transmission and enhanced dopaminergic activity .

Biochemical Pathways

The inhibition of norepinephrine reuptake can lead to downstream effects such as increased alertness and arousal .

Pharmacokinetics

The pharmacokinetic properties of 3-MMC include an oral bioavailability of 5%-9% . The compound has a low protein binding and an elimination half-life of 50 minutes . These properties influence the compound’s bioavailability and duration of action.

Action Environment

The action, efficacy, and stability of 3-MMC can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body. 3-MMC is sparingly soluble in PBS and slightly soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide . Furthermore, the compound’s stability and activity can be affected by factors such as pH and temperature.

Disclaimer: The use of 3-MMC is illegal in many countries due to its potential for abuse and lack of medical use . Always consult with a healthcare professional for medical advice.

Biochemical Analysis

Biochemical Properties

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine and display dopaminergic activity . This compound interacts with monoamine transporters, which are proteins responsible for the reuptake of neurotransmitters such as norepinephrine and dopamine. By inhibiting these transporters, this compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of the CB2 receptor, which is involved in the regulation of inflammation and immune cell functions . By modulating the CB2 receptor, this compound can alter the immune response and potentially impact inflammatory diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a monoamine transporter substrate, inhibiting the reuptake of norepinephrine and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, this compound may interact with other receptors and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound has a relatively short elimination half-life, indicating that it is rapidly metabolized and excreted . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with potential implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. It is important to carefully monitor and adjust the dosage to minimize potential toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux and alter metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments and organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications .

Properties

IUPAC Name

(3-methylphenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h2-10,14H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFHIOAWQHPWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.